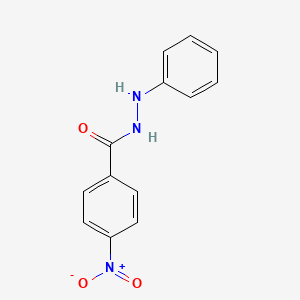

4-nitro-N'-phenylbenzohydrazide

Descripción general

Descripción

4-nitro-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H11N3O3. It is a derivative of benzoic acid and features a nitro group (-NO2) and a phenylhydrazide group (-NH-NH-Ph) attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-nitro-N’-phenylbenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with phenylhydrazine. The reaction typically involves the following steps:

Preparation of 4-nitrobenzoic acid: This can be achieved by the oxidation of p-nitrotoluene using sodium dichromate and sulfuric acid.

Formation of 4-nitro-N’-phenylbenzohydrazide: The 4-nitrobenzoic acid is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired product.

Industrial Production Methods

Industrial production methods for 4-nitro-N’-phenylbenzohydrazide typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Reduction: 4-amino-N’-phenylbenzohydrazide.

Substitution: Depending on the nucleophile used, various substituted derivatives of 4-nitro-N’-phenylbenzohydrazide can be formed.

Aplicaciones Científicas De Investigación

4-nitro-N’-phenylbenzohydrazide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-nitro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

4-nitrobenzoic acid: A precursor in the synthesis of 4-nitro-N’-phenylbenzohydrazide.

Phenylhydrazine: Another precursor used in the synthesis.

4-amino-N’-phenylbenzohydrazide: A reduction product of 4-nitro-N’-phenylbenzohydrazide.

Uniqueness

4-nitro-N’-phenylbenzohydrazide is unique due to the presence of both a nitro group and a phenylhydrazide group, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its derivatives have shown potential in various applications, making it a compound of significant interest in scientific research .

Actividad Biológica

4-Nitro-N'-phenylbenzohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a hydrazide functional group, which contribute to its biological activity. The molecular formula is CHNO, and its structural representation can be summarized as follows:

- Molecular Weight : 252.26 g/mol

- Functional Groups : Nitro (-NO), Hydrazide (-NH-NH), Aromatic ring

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against human prostate cancer cells (PC-3 and DU145). The following table summarizes the IC values observed in these studies:

| Cell Line | IC (µg/mL) at 24h | IC (µg/mL) at 48h | IC (µg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The compound induces apoptosis through mechanisms involving chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Anti-Inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in the inflammatory response. The compound's ability to modulate inflammatory cytokines such as TNF-α and IL-1β has been documented, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Research : In vitro studies conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its development as an anticancer agent .

- Inflammation Model : Experimental models of inflammation showed that administration of this compound led to decreased levels of inflammatory markers, indicating its therapeutic potential in managing inflammatory conditions .

Propiedades

IUPAC Name |

4-nitro-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h1-9,14H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDVZQMQWFSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192800 | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-99-5 | |

| Record name | 4-Nitrobenzoic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406774 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N'-phenylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W32J9HU7FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.